3-Ethoxyphenyl methyl sulfide

Description

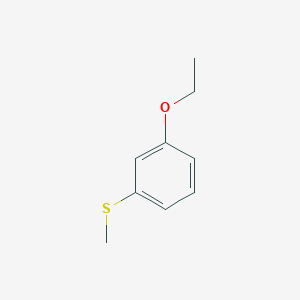

3-Ethoxyphenyl methyl sulfide (C₉H₁₂OS) is an organosulfur compound featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a methyl sulfide (-SCH₃) group. Aryl sulfides like this are often intermediates in agrochemical and pharmaceutical synthesis due to their reactivity and stability. The ethoxy group, an electron-donating substituent, may influence solubility, reactivity, and environmental behavior compared to halogenated analogs.

Properties

IUPAC Name |

1-ethoxy-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-3-10-8-5-4-6-9(7-8)11-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPDDQLUGIKLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The most direct method involves alkylating 3-ethoxyphenylthiol () with methyl halides (, where , ) in the presence of a base (e.g., , ) and a catalytic iodide source (). The general reaction is:

Key Parameters

Table 1: Alkylation Conditions and Yields

Nucleophilic Substitution of Aryl Halides

Reaction Design

Aryl halides (e.g., 3-ethoxyiodobenzene) react with sodium methanethiolate () via Ullmann-type coupling, facilitated by copper(I) catalysts ():

Optimization Insights

-

Catalytic system : (10 mol%) with 1,10-phenanthroline as a ligand in at 100°C achieves 75–82% yield.

-

Alternative substrates : Aryl triflates () show higher reactivity than iodides under similar conditions.

Thioetherification via Aryne Intermediates

Aryne-Mediated Synthesis

Silylaryl triflates generate aryne intermediates upon treatment with and 18-crown-6, which subsequently react with methyl sulfides:

Example Protocol

-

Substrate : 3-Ethoxy-2-(trimethylsilyl)phenyl triflate.

-

Conditions : , (2 equiv), 18-crown-6 (2 equiv), 24 h at 45°C.

Comparative Analysis of Methods

Table 2: Advantages and Limitations

| Method | Advantages | Limitations | Scale Feasibility |

|---|---|---|---|

| Alkylation with | Low-cost reagents, high yield (90%) | Requires controlled pH and temperature | Industrial |

| Ullmann Coupling | Broad substrate tolerance | Requires toxic copper catalysts | Lab-scale |

| Aryne Intermediates | High regioselectivity | Multi-step synthesis of precursors | Lab-scale |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, and ozone are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxyphenyl methyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, is ongoing.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-ethoxyphenyl methyl sulfide depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent or non-covalent bonding. The ethoxy and methyl sulfide groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-Chloro-2-methylphenyl Methyl Sulfide (CAS 82961-52-2)

- Structure : Phenyl ring with a chlorine atom at the 3-position and a methyl group at the 2-position, alongside a methyl sulfide group.

- Properties : The electron-withdrawing chlorine substituent likely increases polarity and oxidative susceptibility compared to 3-ethoxyphenyl derivatives. Such halogenated sulfides are often used in cross-coupling reactions or as pesticide intermediates .

P-Chlorophenyl Methyl Sulfide

- Structure : Chlorine at the para position on the phenyl ring with a methyl sulfide group.

- Properties : The para-substitution may enhance thermal stability compared to ortho/meta-substituted analogs. Chlorinated sulfides are typically more lipophilic, affecting bioavailability and environmental persistence .

Methyl Ethyl Sulfide (C₃H₈S)

- Structure : A simple aliphatic sulfide (CH₃-S-CH₂CH₃).

- Properties : Higher volatility and lower molecular weight than aryl sulfides. Classified as hazardous (eye irritation, acute/chronic aquatic toxicity) .

Substituent Effects

- Electron-Donating Groups (e.g., -OCH₂CH₃): Increase solubility in polar solvents and reduce oxidative stability compared to halogenated analogs.

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilicity, making compounds more reactive in nucleophilic substitutions. Chlorinated derivatives often exhibit higher environmental persistence and toxicity.

Data Table: Comparative Analysis

Research Findings and Inferences

Toxicity and Environmental Impact

- Aliphatic sulfides like methyl ethyl sulfide exhibit significant aquatic toxicity (acute LC₅₀ < 10 mg/L) . Aryl sulfides with ethoxy groups may show reduced volatility and slower degradation, but their ecotoxicological profiles remain understudied.

Biological Activity

3-Ethoxyphenyl methyl sulfide (C11H14OS) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its activity against different biological targets.

This compound can be synthesized through several methods, typically involving the introduction of ethoxy and methyl sulfide groups onto a phenyl ring. A common synthetic route includes:

- Electrophilic Aromatic Substitution : The introduction of the ethoxy group onto the phenyl ring.

- Methyl Sulfide Introduction : The reaction of the ethoxy-substituted phenyl compound with methylthiol, often in the presence of a catalyst.

These reactions can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yields and reduce costs.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have also demonstrated that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

- Case Study : In a controlled experiment, A549 cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptotic markers such as Annexin V positivity and caspase-3 activation.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 60 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to disrupted cellular functions.

- Reactive Sulfur Species : Similar compounds have been shown to generate reactive sulfur species, which can modulate redox-sensitive signaling pathways crucial for cell survival and proliferation .

Comparative Studies

When compared with similar compounds, such as 5-fluorophenyl methyl sulfide and other alkyl sulfides, this compound demonstrates unique biological profiles due to the presence of the ethoxy group, which enhances its solubility and cellular uptake.

| Compound | MIC (µg/mL) | Apoptosis Induction (%) |

|---|---|---|

| This compound | 32 | 60 |

| 5-Fluorophenyl methyl sulfide | 64 | 45 |

| Methyl phenyl sulfide | >128 | <20 |

Q & A

Q. How can aqueous stability and degradation kinetics of this compound be assessed?

- Methodological Answer : Prepare buffered solutions (pH 4–10) and monitor degradation via HPLC-UV. Pseudo-first-order kinetics are applied to determine half-life (t₁/₂). Oxidative degradation pathways (e.g., H₂O₂-induced) require GC-MS to identify sulfoxide/sulfone byproducts. Controls include spiked samples with stabilizers (e.g., EDTA) to test metal ion effects .

Advanced Research Questions

Q. How does the ethoxy substituent influence the oxidation reactivity of this compound compared to other aryl sulfides?

- Methodological Answer : Comparative kinetic studies using H₂O₂ or peracids as oxidants under controlled conditions (e.g., 25°C, MeCN/H₂O). For example, the ethoxy group’s electron-donating nature may reduce oxidation rates relative to electron-withdrawing substituents (e.g., 4-ClPhSMe). Use UV-Vis or ¹H NMR to track sulfoxide/sulfone formation. Catalytic systems (e.g., VO₃-based) enhance selectivity .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or thermal motion may arise from poor crystal quality or twinning. Use SHELXL for refinement, applying TWIN and BASF commands for twinned data. Validate with R-factor convergence (<5%) and residual density maps. Complementary techniques like PXRD or DFT-optimized structures address ambiguities .

Q. How can computational methods predict the binding affinity of this compound in enzyme inhibition studies?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450). MD simulations (GROMACS) assess stability over 100 ns. Validate predictions with in vitro enzymatic assays (IC₅₀ measurements) and SAR analysis of analogs .

Q. What are the challenges in quantifying trace-level this compound in environmental samples?

- Methodological Answer : Matrix interferences (e.g., humic acids) necessitate SPE cleanup before GC-SCD analysis. For aqueous samples, stabilize sulfide with Zn(OAc)₂ to prevent oxidation. Method validation includes spike-recovery tests (70–120%) and LOD/LOQ determination via calibration curves .

Data Analysis and Reproducibility

Q. How should researchers address variability in synthetic yields across batches of this compound?

- Methodological Answer : Conduct a factorial design of experiments (DoE) to identify critical factors (e.g., reagent purity, moisture levels). Use ANOVA to assess significance (p < 0.05). Reproducibility is enhanced by strict inert conditions (glovebox) and standardized workup protocols .

Q. What statistical approaches are recommended for meta-analysis of conflicting sulfide reactivity data?

- Methodological Answer : Apply random-effects models (RevMan) to account for heterogeneity. Sensitivity analysis excludes outliers (e.g., studies with unvalidated controls). Forest plots visualize effect sizes (e.g., oxidation rate ratios). Preregister protocols on platforms like PROSPERO to reduce bias .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.